3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid
Overview
Description
“3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid” is a chemical compound with the molecular formula C17H15F3O3 . It is used in the synthesis of biologically active molecules . It has also been involved in the synthesis of 1- (Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . The spectroelectrochemical properties of the compound have been investigated .Molecular Structure Analysis
The InChI code for the compound is 1S/C17H15F3O3/c1-2-22-16-9-12 (10-21)6-7-15 (16)23-11-13-4-3-5-14 (8-13)17 (18,19)20/h3-10H,2,11H2,1H3 . This indicates the presence of 17 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Synthesis and Complexing Ability
The synthesis of 3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid and related compounds has been explored for their potential as O,N,O-tridentate ligands. These compounds have shown the ability to form complexes with nickel(II) and copper(II) (Kudyakova et al., 2009).
2. Liquid-Crystalline Networks and Mesophases
Research has demonstrated the use of similar benzoic acid derivatives in the formation of supramolecular liquid-crystalline networks. These networks are built through self-assembly of multifunctional hydrogen-bonding molecules, leading to unique mesophases (Kihara et al., 1996).
3. Crystalline Structure and Molecular Interactions
Studies on alkoxy-substituted benzoic acids, including compounds structurally related to this compound, have provided insights into their crystalline structures and molecular interactions. These studies help in understanding the synthon formations and packing arrangements in these compounds (Raffo et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to act as agonists for gpr40 , a receptor involved in insulin secretion.
Mode of Action
If it acts similarly to other GPR40 agonists, it may stimulate insulin secretion, but only under high glucose concentrations .
Biochemical Pathways
If it acts as a gpr40 agonist, it would likely influence the insulin signaling pathway .
Result of Action
If it acts as a GPR40 agonist, it could potentially enhance glucose-dependent insulin secretion .
properties
IUPAC Name |
3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O4/c1-2-23-15-9-12(16(21)22)6-7-14(15)24-10-11-4-3-5-13(8-11)17(18,19)20/h3-9H,2,10H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNPSBFTTFYTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178541 | |
Record name | Benzoic acid, 3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142201-99-7 | |
Record name | Benzoic acid, 3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-ethoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.